

# **An In-depth Technical Guide to NYX-2925**

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Compound of Interest		
Compound Name:	NYX-2925	
Cat. No.:	B10821466	Get Quote

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### **Abstract**

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed by Aptinyx, this compound was investigated for the treatment of chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4] Preclinical studies in rodent models of neuropathic pain demonstrated promising analgesic effects.[5][6] However, the compound failed to meet its primary endpoints in Phase IIb clinical trials for both DPN and fibromyalgia, showing no statistically significant difference from placebo in reducing average daily pain.[4][7] This guide provides a comprehensive technical overview of NYX-2925, including its chemical properties, mechanism of action, synthesis, and a detailed summary of preclinical and clinical findings.

# **Chemical Structure and Properties**

**NYX-2925**, with the IUPAC name (2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro-β-lactam-based compound.[5][8] It was designed to mimic some of the structural features of rapastinel (formerly GLYX-13), a tetrapeptide with NMDAR modulatory properties.[8][9]



Property	Value	Reference
Molecular Formula	C14H23N3O4	[10]
CAS Registry Number	2012536-16-0	[10]

# **Synthesis**

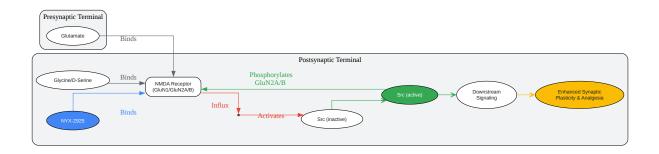
**NYX-2925** was synthesized using a spirocyclic-β-lactam chemical approach, with rapastinel serving as a template.[9] This method allows for the creation of peptidomimetics with specific conformations. The synthesis was carried out by Sai Life Sciences.[1]

### **Mechanism of Action**

**NYX-2925** functions as a positive allosteric modulator of the NMDA receptor.[2] It acts as a coagonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine and D-serine, leading to partial activation of the NMDAR.[1][11] This modulation is distinct from known NMDAR agonists or antagonists.[1][8]

The proposed signaling pathway for the analgesic effect of NYX-2925 in the medial prefrontal cortex (mPFC) involves the activation of Src kinase. In models of neuropathic pain, there is a decrease in phosphorylated Src and its downstream targets on GluN2A and GluN2B subunits of the NMDAR in the mPFC. NYX-2925 is thought to enhance calcium influx through the NMDAR, leading to the activation of Src. Activated Src then phosphorylates GluN2A and GluN2B subunits, creating a positive feedback loop that stabilizes NMDARs at the synapse and alleviates pain.[6]





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Caption: Proposed signaling pathway of NYX-2925 in the mPFC.

## **Preclinical Studies**

**NYX-2925** demonstrated analgesic effects in several rat models of neuropathic pain, including chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy.[5]

### **Experimental Protocols**

Chronic Constriction Injury (CCI) Model:

- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure: The right sciatic nerve was exposed, and four loose chromic gut ligatures were tied around it.
- Drug Administration: NYX-2925 was administered orally (p.o.) at doses ranging from 1 to 30 mg/kg.





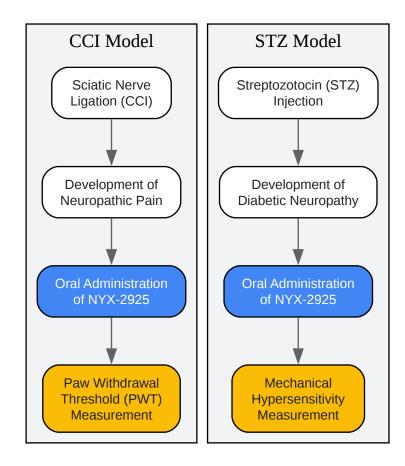


• Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Testing was conducted at baseline and at various time points post-drug administration (e.g., 1 hour, 24 hours, 1 week).

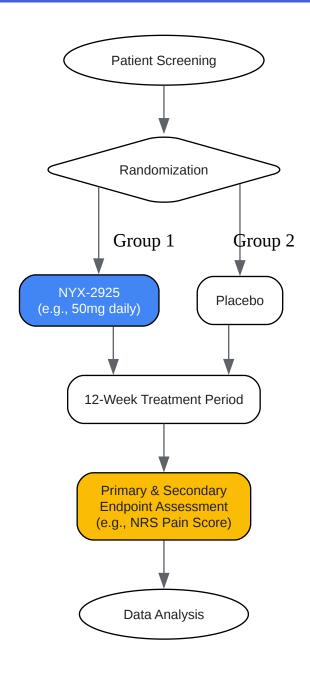
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model:

- Animal Model: Male Sprague-Dawley rats.
- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) was administered to induce hyperglycemia.
- Drug Administration: NYX-2925 was administered orally.
- Behavioral Testing: Mechanical hypersensitivity was assessed using von Frey filaments.









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### Foundational & Exploratory





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